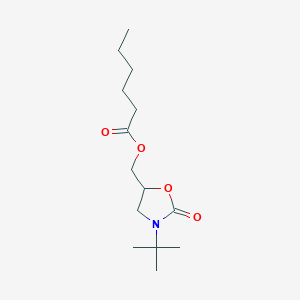![molecular formula C7H9N3O B12894154 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 51777-26-5](/img/structure/B12894154.png)
1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,5-c]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one can be synthesized through various synthetic methodologies. One common approach involves the condensation of appropriate precursors, such as 2-aminopyrimidine and glyoxal, under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,5-c]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-c]pyrimidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Wirkmechanismus
The mechanism of action of 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyrimidine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar scaffold but includes a pyrazole ring instead of an imidazole ring.
Uniqueness: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
51777-26-5 |
|---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
1-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H9N3O/c1-5-6-2-3-8-7(11)10(6)4-9-5/h4H,2-3H2,1H3,(H,8,11) |
InChI-Schlüssel |
FOBRCFNKPIVUKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCNC(=O)N2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)


![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)



![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)




